molecular formula C6H10N2O4 B13715427 L-beta-Imidazolelactic Acid, Monohydrate

L-beta-Imidazolelactic Acid, Monohydrate

Cat. No.: B13715427
M. Wt: 174.15 g/mol
InChI Key: IVFVSTOFYHUJRU-YQWWZGPCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing L-beta-Imidazolelactic Acid, Monohydrate involves the hydrogenation of imidazole and (S)-3-hydroxypropylcyanoacetate . This reaction typically requires specific conditions, including the use of a hydrogenation catalyst and controlled temperature and pressure settings.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and precise reaction control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

L-beta-Imidazolelactic Acid, Monohydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or water, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols .

Mechanism of Action

The mechanism by which L-beta-Imidazolelactic Acid, Monohydrate exerts its effects involves its interaction with enzyme systems. It can act as a competitive inhibitor or a substrate mimic, influencing enzyme activity and specificity. The imidazole ring plays a crucial role in these interactions, allowing the compound to bind to enzyme active sites and modulate their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-beta-Imidazolelactic Acid, Monohydrate is unique due to its specific hydration state, which can influence its solubility and reactivity. This makes it particularly useful in certain biochemical applications where these properties are advantageous .

Properties

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

(3aR,5R,6S)-2-amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol

InChI

InChI=1S/C6H10N2O4/c7-6-8-5-4(12-6)3(10)2(1-9)11-5/h2-5,9-10H,1H2,(H2,7,8)/t2-,3+,4?,5-/m1/s1

InChI Key

IVFVSTOFYHUJRU-YQWWZGPCSA-N

Isomeric SMILES

C([C@@H]1[C@@H](C2[C@@H](O1)N=C(O2)N)O)O

Canonical SMILES

C(C1C(C2C(O1)N=C(O2)N)O)O

Origin of Product

United States

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